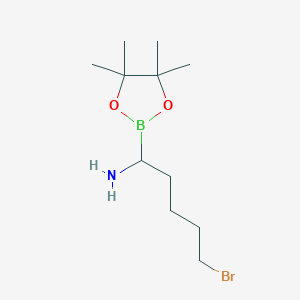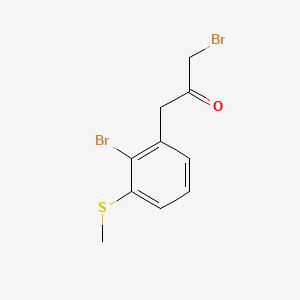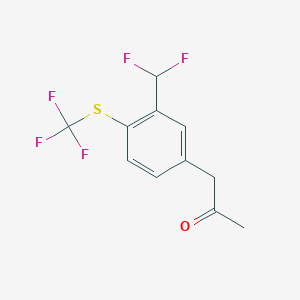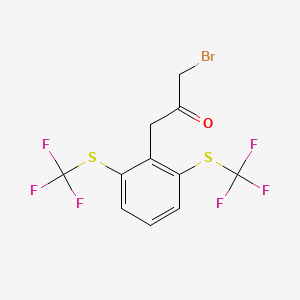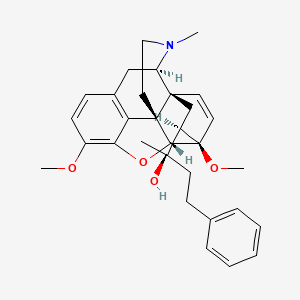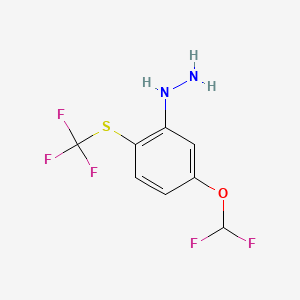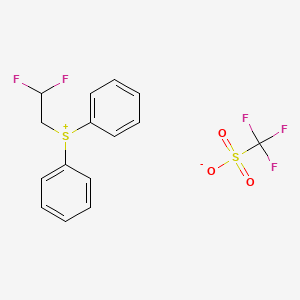
(2,2-Difluoroethyl)diphenylsulfonium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Difluoroethyl)diphenylsulfonium trifluoromethanesulfonate is an organic compound with the molecular formula C15H13F5O3S2 and a molecular weight of 400.38. It is known for its unique chemical properties and applications in various fields, including organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoroethyl)diphenylsulfonium trifluoromethanesulfonate typically involves the reaction of 2,2-difluoroethanol with diphenylsulfonium trifluoromethanesulfonate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is monitored using advanced analytical techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoroethyl)diphenylsulfonium trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like sodium hydride, potassium tert-butoxide, and various organometallic reagents. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, often under inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted sulfonium compounds, while oxidation reactions may produce sulfoxides or sulfones .
Scientific Research Applications
(2,2-Difluoroethyl)diphenylsulfonium trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, serving as a source of difluoroethyl groups.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Material Science: It is used in the preparation of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (2,2-Difluoroethyl)diphenylsulfonium trifluoromethanesulfonate involves the activation of the sulfonium group, which facilitates various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
(2,2-Difluoroethyl)trifluoromethanesulfonate: Similar in structure but lacks the diphenylsulfonium group.
Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate: Contains a trifluoromethyl group instead of a difluoroethyl group.
Mesityl(2,2,2-trifluoroethyl)iodonium trifluoromethanesulfonate: Contains an iodonium group instead of a sulfonium group.
Uniqueness
(2,2-Difluoroethyl)diphenylsulfonium trifluoromethanesulfonate is unique due to its combination of the difluoroethyl and diphenylsulfonium groups, which confer distinct reactivity and stability. This makes it a valuable reagent in organic synthesis and other applications where specific chemical transformations are required .
Properties
Molecular Formula |
C15H13F5O3S2 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2,2-difluoroethyl(diphenyl)sulfanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C14H13F2S.CHF3O3S/c15-14(16)11-17(12-7-3-1-4-8-12)13-9-5-2-6-10-13;2-1(3,4)8(5,6)7/h1-10,14H,11H2;(H,5,6,7)/q+1;/p-1 |
InChI Key |
TUIPHJGOFIKGEG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[S+](CC(F)F)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



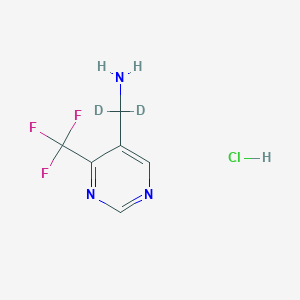

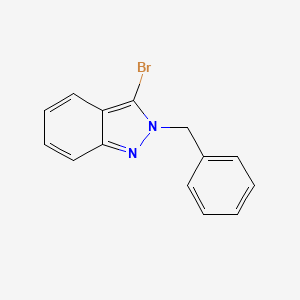
![[(Trimethylsilyl)oxy]acetic acid](/img/structure/B14059186.png)
